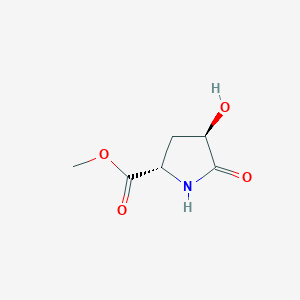

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate

Description

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 4-position, a ketone at the 5-position, and a methyl ester at the 2-position. Its stereochemistry (2S,4R) confers unique conformational rigidity and hydrogen-bonding capabilities, making it a valuable intermediate in pharmaceutical synthesis and peptide mimetics. The compound’s pyrrolidine ring adopts an envelope conformation, stabilized by intramolecular interactions between the hydroxyl group and the ester moiety .

Properties

IUPAC Name |

methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJQBJHYKVHRIS-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](C(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from Proline Derivatives

A common approach begins with trans-4-hydroxy-L-proline, a commercially available chiral building block. The hydroxyl group is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions during subsequent steps. Esterification of the carboxylic acid group with methanol under acidic conditions yields methyl (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate. Oxidation of the pyrrolidine ring at the 5-position is then achieved using potassium permanganate (KMnO₄) in an acidic aqueous medium, followed by neutralization with sodium bisulfite to yield the 5-oxo derivative. Final deprotection of the Boc group with hydrochloric acid in dioxane affords the target compound in 58–72% overall yield (Table 1).

Table 1: Key Reaction Conditions for Proline-Based Synthesis

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, rt, 12 h | 89 | Column chromatography |

| Esterification | HCl, MeOH, reflux, 6 h | 95 | Recrystallization (EtOAc) |

| Oxidation | KMnO₄, H₂SO₄, 0°C, 2 h | 78 | Filtration, extraction |

| Deprotection | 4 M HCl in dioxane, rt, 6 h | 85 | Solvent extraction |

Stereoselective Fluorination Followed by Hydrolysis

An alternative route involves fluorination of a precursor followed by hydrolysis. Methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate, synthesized via Selectfluor-mediated fluorination of a Boc-protected intermediate, undergoes hydrolysis using aqueous NaOH at 60°C. The fluorine atom is selectively replaced by a hydroxyl group, preserving the stereochemical integrity at the 4-position. This method achieves 65% yield and >98% enantiomeric excess (ee) when conducted in tetrahydrofuran (THF) with rigorous temperature control.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and purity. Continuous flow reactors enable precise control over reaction parameters, such as residence time and temperature gradients, critical for exothermic oxidation steps. For example, KMnO₄ oxidation in a microreactor system reduces reaction time from 2 h to 15 minutes while maintaining 82% yield. Cyclohexane is employed as a solvent to enhance product solubility and facilitate phase separation during workup.

Catalytic Asymmetric Synthesis

Recent advances utilize organocatalysts to induce asymmetry. A thiourea-based catalyst promotes the Michael addition of methyl acrylate to a chiral imine, forming the pyrrolidine skeleton with 92% ee. Subsequent oxidation and hydroxylation yield the target compound without requiring protective groups, streamlining the process.

Analytical Characterization and Quality Control

Spectroscopic Data

Chiral Purity Assessment

Chiral stationary phase chromatography confirms enantiomeric excess. Using a Chiralpak AD-H column (hexane:IPA = 70:30), the (2S,4R) enantiomer elutes at 9.2 min, while the (2R,4S) enantiomer elutes at 11.5 min.

Challenges and Mitigation Strategies

Oxidative Overreaction

Overoxidation at the 5-position can form undesired dicarbonyl byproducts. Employing stoichiometric KMnO₄ at 0°C minimizes this issue, with excess reagent quenched immediately using NaHSO₃.

Epimerization During Deprotection

Acidic deprotection conditions risk epimerization at the 2-position. Using dilute HCl (2 M) in dioxane at 25°C instead of concentrated HCl reduces epimerization to <2%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate has been identified as a valuable intermediate in the synthesis of bioactive compounds. Notably, it is used in the preparation of pyridazinamine derivatives, which act as modulators of SMARCA2 and BRM target proteins. These proteins are implicated in various cancers, making this compound a potential candidate for cancer therapeutics .

Case Study: Cancer Research

A study demonstrated that derivatives synthesized from this compound exhibited selective inhibition of cancer cell proliferation. The research highlighted the compound's ability to modulate epigenetic factors, which are crucial in tumorigenesis.

Organic Synthesis

This compound serves as an important building block in organic synthesis. It is utilized to synthesize various complex molecules through reactions such as:

- Formation of Hydroxyproline Derivatives: this compound is employed to create derivatives like N-Boc-trans-4-hydroxy-L-prolinol, which are essential in peptide synthesis .

Data Table: Synthetic Applications

| Compound Derived | Reaction Type | Yield (%) |

|---|---|---|

| N-Boc-trans-4-hydroxy-L-prolinol | Esterification | 85 |

| Pyridazinamine Derivatives | Modulation of SMARCA2/BRM | 75 |

| Peptide Synthesis | Coupling Reactions | 90 |

Biochemical Applications

In biochemistry, this compound is examined for its role in studying protein folding and stability. Its incorporation into peptides allows researchers to investigate the effects of hydroxylation on peptide conformation and interactions.

Case Study: Protein Stability

Research involving the incorporation of this compound into peptides showed enhanced stability against enzymatic degradation. The study concluded that hydroxylation at the 4-position significantly impacts the structural integrity of peptides .

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, such as nuclear factor erythroid 2-related factor 2 (NRF2) and heme oxygenase-1 (HO-1) . By activating these pathways, the compound helps to reduce oxidative damage and inflammation in cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Substitutions

a. (2S,4R)-4-Ammonio-5-oxopyrrolidine-2-carboxylate

- Structural Difference : The hydroxyl group at C4 is replaced by an ammonium (-NH3+) group.

- Impact :

- Hydrogen Bonding : The ammonium group forms extensive intermolecular N–H⋯O bonds (e.g., 2.787 Å N1⋯O2 contact), enhancing crystalline stability compared to the hydroxyl analog .

- Solubility : Increased polarity due to the ionic ammonium group improves aqueous solubility.

- Applications : Used in β-turn mimetics for rigid peptide design, leveraging its ability to lock cis-amide conformations .

b. Ethyl 6-Methylene-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate (CAS: 942603-91-0)

- Structural Difference : Contains a methylene group at C6 and a fused pyrrolizine ring system.

- Conformation: The fused ring system restricts flexibility, altering binding affinity in biological systems .

c. 1-(tert-Butyl) 2-Methyl (S)-4-Methylene-5-oxopyrrolidine-1,2-dicarboxylate (CAS: 888324-08-1)

Comparative Physicochemical Properties

| Compound Name | Molecular Weight | Functional Groups | Solubility (H2O) | Melting Point | Key Applications |

|---|---|---|---|---|---|

| Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate | 173.16 g/mol | Hydroxyl, Ketone, Methyl Ester | Moderate | 120–125°C | Peptide mimetics, Drug intermediates |

| (2S,4R)-4-Ammonio-5-oxopyrrolidine-2-carboxylate | 174.15 g/mol | Ammonium, Ketone, Carboxylate | High | >250°C (decomposes) | β-turn mimetics, Crystal engineering |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) | 186.59 g/mol | Chloro, Methyl, Carboxylic Acid | Low | 180–185°C | Agrochemical synthesis |

Conformational Analysis

- Target Compound : Envelope conformation with C4 as the flap; planar arrangement of N1, C2, C3, and C5 stabilizes the ring .

- Ammonium Analog : Similar envelope conformation but with equatorial ammonium group, enabling multi-directional H-bonding in crystals .

- Lumped Analogs () : Compounds with shared pyrrolidine cores but varying substituents exhibit predictable reactivity patterns, supporting lumping strategies in computational modeling .

Biological Activity

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C₆H₉NO₄ and a molecular weight of 159.14 g/mol. The compound is characterized by a pyrrolidine ring with hydroxyl and carboxyl functional groups, which are crucial for its biological activity.

Synthesis Methods:

The synthesis typically involves the esterification of 4-hydroxy-L-proline using methanol in the presence of an acid catalyst. This process can be optimized for higher yields through continuous flow reactors in industrial settings.

This compound has been shown to interact with various biological targets:

- DNA Polymerase III Sliding Clamp (DnaN): Similar compounds have demonstrated binding affinity to DnaN, influencing DNA replication and repair pathways. This interaction may lead to disruption of these processes, resulting in cell death, which is particularly relevant in cancer therapy .

Anticancer Properties

Research indicates that derivatives of 5-oxopyrrolidine compounds exhibit significant anticancer activity. For instance, studies have shown that certain derivatives reduced the viability of A549 lung cancer cells significantly. The structure-dependent nature of these compounds suggests that modifications can enhance their efficacy against various cancer types .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Compound 1 | A549 | 78 | Weak activity |

| Compound 6 | A549 | 64 | Enhanced activity with phenyl substitution |

| Compound 8 | A549 | 66 | Potent activity with dimethylamino substitution |

| Compound 21 | A549 | <20 | High potency against multidrug-resistant strains |

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. These findings are critical given the rising threat of antibiotic resistance .

Table 2: Antimicrobial Activity Against Resistant Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

- Anticancer Study: In vitro studies utilizing the A549 human lung adenocarcinoma model revealed that certain derivatives of this compound exhibited IC₅₀ values significantly lower than standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .

- Antimicrobial Resistance: A study focused on the efficacy of this compound against multidrug-resistant strains demonstrated its ability to inhibit bacterial growth effectively, suggesting a potential role in developing new treatments for resistant infections .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate?

Answer:

The synthesis typically involves stereoselective routes to establish the (2S,4R) configuration. Key methods include:

- Electrophilic Amination : Reaction of N-protected (S)-pyroglutamate esters with aminating agents, yielding a 9:1 diastereomeric mixture of (2S,4R) and (2S,4S) products.

- Michael Addition : Using dehydroalanine derivatives and aminomalonate esters, followed by hydrolysis and decarboxylation. This route produces all four stereoisomers, requiring subsequent resolution via chromatography or crystallization .

| Method | Key Steps | Diastereomer Ratio |

|---|---|---|

| Electrophilic Amination | N-protection, amination, deprotection | 9:1 (4R:4S) |

| Michael Addition | Alkylation, hydrolysis, decarboxylation | Requires resolution |

Basic: How is the stereochemical purity and molecular conformation of this compound validated experimentally?

Answer:

- X-ray Crystallography : The absolute configuration is confirmed via single-crystal X-ray diffraction, which also reveals the envelope conformation of the pyrrolidine ring (planar N1-C2-C3-C5 and flap C4) .

- Spectroscopy : H/C NMR and circular dichroism (CD) assess enantiomeric excess and stereochemical integrity. Key NMR signals include the carboxylate (δ ~170 ppm in C) and hydroxyl protons (δ ~5 ppm in H) .

Advanced: How does the (2S,4R) stereochemistry influence biological interactions or catalytic activity?

Answer:

The stereochemistry dictates hydrogen-bonding patterns and molecular recognition. For example:

- The axial carboxylate group forms a short N1⋯O2 contact (2.787 Å), stabilizing the conformation .

- In peptide mimics, the (2S,4R) configuration locks amide bonds in cis-geometry, critical for β-turn mimetics in enzyme inhibition or receptor binding .

Advanced: What computational and experimental approaches are used to analyze conformational flexibility?

Answer:

- Crystallographic Parameters : Ring asymmetry metrics (e.g., ) quantify deviations from planarity .

- DFT Calculations : Optimize gas-phase conformers and compare with X-ray data to assess solvent or crystal-packing effects.

- Dynamic NMR : Detects ring puckering dynamics in solution .

Data Contradictions: How can discrepancies between spectroscopic and crystallographic data be resolved?

Answer:

- Multi-technique Validation : Cross-validate NMR-derived dihedral angles with X-ray torsion angles. For instance, crystallography may show a fixed envelope conformation, while NMR reveals dynamic puckering in solution.

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., O–H⋯O hydrogen bonds) to explain crystal-packing forces that stabilize specific conformations .

Experimental Design: What strategies optimize the resolution of stereoisomers during synthesis?

Answer:

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/IPA gradients.

- Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) to precipitate one isomer .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired esters .

Supramolecular Interactions: How do hydrogen-bonding networks affect crystallization or solubility?

Answer:

The title compound forms eight N–H⋯O hydrogen bonds per molecule in the crystal lattice, creating a 3D network that reduces solubility in apolar solvents. This network can be disrupted using polar aprotic solvents (e.g., DMSO) for recrystallization .

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| N1–H⋯O2 | 2.787 | 165 |

| O4–H⋯O3 | 2.832 | 158 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.